1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine is a complex organic compound with the chemical formula and a molecular weight of approximately 424.579 g/mol. This compound is classified under the category of benzofurans, which are organic compounds characterized by a benzene ring fused to a furan ring. It is notable for its unique structure, which includes a spirocyclic moiety and various sulfur-containing groups, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is currently categorized as experimental and has not received any official approval for clinical use. Its DrugBank ID is DB06848, indicating that it is part of ongoing research into its potential therapeutic applications .
The synthesis of 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine involves multiple steps that typically include the formation of the spirocyclic structure and the introduction of various functional groups.
Methods:
Technical details regarding specific reagents, catalysts, and conditions (e.g., temperature, solvent) are essential for replicating these synthesis pathways but are typically proprietary or found in specialized literature.
The molecular structure of 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine can be described using various identifiers:
CSC1=C2C=CC=CC2=C(S1)C(=O)N1CCC2(COC3=C2C=C(CN)C=C3)CC1
VCUDZTCDUDDJGG-UHFFFAOYSA-N
The compound features several functional groups, including a carbonyl group, an amine group, and multiple aromatic systems that contribute to its potential biological activity .
The compound's chemical reactivity can be explored through its interactions with biological targets, particularly enzymes such as tryptase. The structural components suggest potential reactivity with electrophiles due to the presence of nucleophilic sites.
Reactions:
The mechanism of action for 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine is not fully elucidated but is believed to involve inhibition of specific enzymes such as human mast cell tryptase.
Process:
Data supporting these mechanisms can be derived from pharmacological studies that assess binding affinities and inhibition constants against target enzymes .
Physical Properties:
Chemical Properties:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are critical for confirming these properties and understanding the compound's behavior in different environments .
The primary applications for 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine lie within medicinal chemistry. Its potential as an inhibitor of mast cell tryptase positions it as a candidate for developing treatments for allergic reactions and asthma management.
Further research into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be necessary to explore its full therapeutic potential. Ongoing studies may also investigate its role in other biological pathways or diseases beyond mast cell activation .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7